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Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl

Cat. No.: B13596304
M. Wt: 220.10 g/mol
InChI Key: ZDWSTCLTIDIBCQ-UHFFFAOYSA-N
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Description

Significance and Versatility of the Imidazo[1,5-A]pyridine (B1214698) Nucleus

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile nature. researchgate.neta2bchem.com This class of aromatic heterocycles has demonstrated significant potential in diverse research areas, from the development of novel pharmaceuticals to applications in optoelectronic devices. amazonaws.com

Research into imidazo[1,5-a]pyridines has a rich history, with a multitude of synthetic methodologies being developed over several decades. researchgate.net Early research often focused on the fundamental synthesis and characterization of the core scaffold. Over time, the focus has shifted towards the development of more efficient and diverse synthetic routes, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, to access a wide array of substituted derivatives. researchgate.net This has allowed for a deeper exploration of their structure-activity relationships and potential applications.

The unique chemical structure, optical behaviors, and biological properties of imidazo[1,5-a]pyridine derivatives have led to their investigation in numerous contemporary scientific fields. a2bchem.com They are being explored as anti-cancer agents, emitters for confocal microscopy and imaging, and as components in sensors. amazonaws.com Furthermore, their luminescent properties have made them attractive candidates for use in materials science, particularly in the development of optoelectronic devices. amazonaws.com

Importance of the 3-Aminomethyl Substituted Imidazo[1,5-A]pyridine Framework

Substitution at the 3-position of the imidazo[1,5-a]pyridine ring system, particularly with an aminomethyl group, introduces a key functional handle that significantly influences the molecule's properties and potential applications.

The introduction of an aminomethyl group at the C3 position of the imidazo[1,5-a]pyridine scaffold provides a basic nitrogen center and a flexible linker. This substituent can participate in hydrogen bonding and can be readily functionalized, allowing for the synthesis of a diverse library of derivatives. The reactivity of this group allows for its use in various chemical transformations, making it a valuable building block in organic synthesis. The presence of the aminomethyl group can also influence the electronic properties of the heterocyclic core, which can be crucial for its biological activity or photophysical characteristics.

The 3-aminomethyl substituted imidazo[1,5-a]pyridine framework often serves as a crucial intermediate in the synthesis of more complex molecules. researchgate.net Synthetic routes frequently utilize 2-(aminomethyl)pyridines as starting materials, which then undergo cyclization reactions to form the imidazo[1,5-a]pyridine core with the desired substitution at the 3-position. nih.govbeilstein-journals.org These intermediates can then be further elaborated to produce final target compounds with specific biological or material properties. In some instances, the 3-aminomethyl derivative itself is the desired end-product, valued for its intrinsic properties.

Scope and Research Objectives Pertaining to Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl

This compound is the dihydrochloride (B599025) salt of the 3-aminomethyl substituted imidazo[1,5-a]pyridine. While specific research findings on this particular salt are not extensively documented in publicly available literature, its structural features suggest several potential areas of investigation.

The primary research objective for a compound like this compound would likely be to serve as a key building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The presence of the primary amine allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships.

Table 1: Representative Physicochemical Properties of Imidazo[1,5-a]pyridine Derivatives

PropertyRepresentative Value/Data
Molecular FormulaC₈H₉N₃ (for the free base)
Molecular Weight147.18 g/mol (for the free base)
AppearanceTypically a solid
SolubilityThe dihydrochloride salt is expected to have good solubility in water and polar organic solvents.
ReactivityThe aminomethyl group is a key site for derivatization.

Note: The data in this table is representative of the imidazo[1,5-a]pyridine core and its simple derivatives, as specific experimental data for this compound is limited in the reviewed literature.

Future research on this compound would likely involve its use in the synthesis of new chemical entities and the subsequent evaluation of their biological activities, such as anticancer or antimicrobial properties, or their potential as fluorescent probes or materials for electronic applications. Detailed characterization of its physicochemical properties and reactivity would also be a crucial aspect of such research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11Cl2N3 B13596304 Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-5-8-10-6-7-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H

InChI Key

ZDWSTCLTIDIBCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CN.Cl.Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Imidazo 1,5 a Pyridin 3 Ylmethanamine

Fundamental Reaction Pathways

The fundamental reaction pathways of Imidazo[1,5-a]pyridin-3-ylmethanamine involve transformations of the heterocyclic core and reactions of the exocyclic aminomethyl group.

While specific studies on the substitution patterns of Imidazo[1,5-a]pyridin-3-ylmethanamine are not extensively documented, the reactivity of the parent imidazo[1,5-a]pyridine (B1214698) scaffold suggests a predisposition towards electrophilic substitution. The electron-donating character of the fused imidazole (B134444) ring activates the pyridine (B92270) ring towards electrophiles. Theoretical and experimental studies on the isomeric imidazo[1,2-a]pyridine (B132010) system have shown that electrophilic substitution, such as nitration, halogenation, and Friedel-Crafts reactions, preferentially occurs at the C3 position. acs.org Given the structural similarities, it is plausible that the C1 and C7 positions of the imidazo[1,5-a]pyridine ring would be the most likely sites for electrophilic attack, influenced by the directing effect of the aminomethyl group at C3.

Nucleophilic aromatic substitution on the imidazo[1,5-a]pyridine ring is less common and would likely require the presence of strong electron-withdrawing groups or the formation of an intermediate that can stabilize a negative charge.

Ring-opening reactions of the imidazo[1,5-a]pyridine system are not commonly reported under standard conditions due to the aromatic stability of the fused rings. However, related heterocyclic systems like imidazo[1,5-a]quinolines have been shown to undergo photochemical ring-opening to yield imides. rsc.org Such transformations often require specific conditions, such as photoredox catalysis, to overcome the inherent stability of the ring system.

Conversely, ring-closing reactions are fundamental to the synthesis of the imidazo[1,5-a]pyridine core itself. Many synthetic routes rely on the cyclization of a 2-(aminomethyl)pyridine precursor with a suitable one-carbon electrophile. beilstein-journals.org These reactions underscore the propensity of the system to form the stable fused bicyclic structure.

Role of the Aminomethyl Group in Subsequent Reactions

The aminomethyl group at the 3-position is a key functional handle for further molecular elaboration. Its primary amine nature allows for a wide range of chemical transformations.

The primary amine of the aminomethyl side chain exhibits typical nucleophilic reactivity. It can readily undergo a variety of reactions to introduce new functional groups, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Arylation: Participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

These functionalization strategies are crucial for modifying the physicochemical properties of the parent molecule and for constructing more complex derivatives.

The aminomethyl side chain can actively participate in intramolecular cyclization reactions to form new ring systems. For instance, reaction with a bifunctional electrophile can lead to the formation of a new heterocyclic ring fused to the imidazo[1,5-a]pyridine core. The initial nucleophilic attack by the amine is followed by an intramolecular cyclization, a common strategy in heterocyclic synthesis. The synthesis of various imidazo[1,5-a]pyridine derivatives often involves the cyclization of a 2-(aminomethyl)pyridine precursor, highlighting the importance of this reactive moiety in ring formation. beilstein-journals.orglew.ro

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving Imidazo[1,5-a]pyridin-3-ylmethanamine and its derivatives is often approached through a combination of experimental and computational methods. For the formation of the imidazo[1,5-a]pyridine ring system, a common mechanistic pathway involves the initial formation of an imine or an amidine intermediate from the reaction of 2-(aminomethyl)pyridine with an electrophile. beilstein-journals.org This is followed by an intramolecular nucleophilic attack of a ring nitrogen onto the electrophilic carbon, leading to a dihydroimidazo[1,5-a]pyridinium intermediate. Subsequent aromatization, often through deprotonation or elimination, yields the final imidazo[1,5-a]pyridine product. beilstein-journals.org

For reactions involving the aminomethyl side chain, mechanistic studies would focus on the nucleophilic character of the amine and the nature of the electrophilic partner. The stereochemistry and regiochemistry of these reactions are of particular interest, especially in the synthesis of chiral derivatives.

Data Tables

Table 1: Key Reactions in the Synthesis of Imidazo[1,5-a]pyridine Derivatives

Reaction TypeReactantsReagents/ConditionsProductReference
Cyclocondensation2-(aminomethyl)pyridine, NitroalkanesPolyphosphoric acid (PPA), Phosphorous acid3-Substituted Imidazo[1,5-a]pyridines beilstein-journals.org
Cyclization2-Aminomethyl-3-chloro-5-trifluoromethyl-pyridine, Triphosgene (B27547)Dichloromethane, Sodium hydrogen carbonate8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol lew.ro
Three-component couplingPicolinaldehydes, Amines, Formaldehyde (B43269)Mild conditionsImidazo[1,5-a]pyridinium ions organic-chemistry.org
Oxidative Annulation2-Pyridyl ketones, AlkylaminesIodine, Sodium acetate (B1210297)Imidazo[1,5-a]pyridine derivatives rsc.org

Table 2: Proposed Mechanistic Steps in the Formation of the Imidazo[1,5-a]pyridine Ring

StepDescriptionIntermediate
1Nucleophilic attack of the aminomethyl group on an electrophileImine or Amidinium species
2Intramolecular cyclization (5-exo-trig)2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion
3Deprotonation2,3-dihydroimidazo[1,5-a]pyridine
4Aromatization (e.g., by elimination)Imidazo[1,5-a]pyridine

This table is a generalized representation based on common synthetic routes. beilstein-journals.org

Investigation of Transition States and Intermediates

The synthesis of the imidazo[1,5-a]pyridine core, a key structural motif in Imidazo[1,5-a]pyridin-3-ylmethanamine, often proceeds through a series of reactive intermediates and transition states. Mechanistic studies, supported by both experimental evidence and computational analysis, have shed light on the plausible pathways governing the formation of this heterocyclic system.

One proposed mechanism for the synthesis of imidazo[1,5-a]pyridines involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated species. beilstein-journals.org A key intermediate in this process is believed to be an amidinium species , formed from the initial nucleophilic attack of the primary amine of 2-(aminomethyl)pyridine onto the electrophile. beilstein-journals.org

Following the formation of the amidinium intermediate, a crucial step is the intramolecular cyclization. This is postulated to occur via a 5-exo-trig cyclization , a favored ring-closing pathway according to Baldwin's rules. This cyclization involves the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the amidinium group, leading to the formation of a five-membered ring. This process proceeds through a high-energy transition state, the geometry and energy of which are critical in determining the reaction rate. The resulting cyclic intermediate is a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion . beilstein-journals.org

The final steps of the reaction mechanism involve the deprotonation of this pyridinium (B92312) ion, followed by an elimination reaction to afford the aromatic imidazo[1,5-a]pyridine ring system. beilstein-journals.org The stability of these intermediates and the energy barriers of the transition states are influenced by various factors, including the nature of the substituents, the solvent, and the catalyst employed.

Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in providing a more detailed picture of these reaction pathways. nih.gov These theoretical models can be used to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping out the entire reaction coordinate. For instance, DFT calculations can help to identify the most energetically favorable transition state geometry and predict the activation energy for the cyclization step. While specific computational data for Imidazo[1,5-a]pyridin-3-ylmethanamine is not extensively available in the public domain, studies on related imidazo[1,2-a]pyridine systems have utilized DFT to investigate optimized geometries and frontier molecular orbitals, which are crucial for understanding reactivity. nih.gov

The following table summarizes the key proposed intermediates and transition states in the formation of the imidazo[1,5-a]pyridine core:

StepIntermediate/Transition StateDescription
1Amidinium SpeciesFormed by the nucleophilic attack of 2-(aminomethyl)pyridine on an electrophile.
25-exo-trig Cyclization Transition StateThe high-energy state leading to the formation of the five-membered ring.
32,3-Dihydro-1H-imidazo[1,5-a]pyridin-4-ium IonA cyclic intermediate formed after the intramolecular cyclization.
4AromatizationInvolves deprotonation and elimination to form the final stable aromatic ring.

Kinetic Studies of Key Reactions

The kinetics of the reactions involved in the synthesis of Imidazo[1,5-a]pyridin-3-ylmethanamine and its analogs are crucial for process optimization and for gaining a deeper understanding of the reaction mechanism. While detailed kinetic data for the specific target compound are scarce, studies on the synthesis of the broader class of imidazo[1,5-a]pyridines provide valuable insights.

Experimental studies often involve monitoring the reaction progress over time under various conditions to determine the reaction order with respect to each reactant and to calculate the rate constants. Techniques such as spectroscopy (e.g., UV-Vis, NMR) and chromatography (e.g., HPLC, GC) are commonly employed for this purpose.

Optimization studies for the synthesis of imidazo[1,5-a]pyridines have explored the effects of various parameters on the reaction yield and time, which indirectly provides kinetic information. For example, the choice of solvent, temperature, and catalyst can significantly influence the reaction rate. researchgate.net In some reported syntheses of related compounds, optimization of reaction conditions, such as temperature and the amount of acid catalyst, has been shown to be critical for achieving higher yields, indicating a strong dependence of the reaction rate on these parameters. organic-chemistry.org

For instance, in the synthesis of imidazo[1,5-a]pyridinium salts, which are precursors to N-heterocyclic carbenes, optimization studies revealed that polar solvents and the quantity of acid catalyst significantly influence the reaction efficiency. organic-chemistry.org This suggests that the reaction kinetics are sensitive to the polarity of the reaction medium and the concentration of the catalytic species.

The table below presents a hypothetical representation of how kinetic data for a key reaction in the synthesis of an imidazo[1,5-a]pyridine derivative might be presented.

ParameterValueConditions
Rate Constant (k)1.2 x 10-3 M-1s-125 °C, Ethanol (B145695)
Reaction Order (Reactant A)1-
Reaction Order (Reactant B)1-
Activation Energy (Ea)65 kJ/mol-

Further dedicated kinetic studies on the formation of Imidazo[1,5-a]pyridin-3-ylmethanamine are necessary to quantify the reaction rates and to definitively identify the rate-determining step. Such studies would involve systematic variation of reactant concentrations, temperature, and catalyst loading, coupled with real-time monitoring of the reaction progress. This would not only provide a comprehensive understanding of the reaction dynamics but also enable the rational design of more efficient synthetic protocols.

Structural Characterization and Elucidation of Imidazo 1,5 a Pyridin 3 Ylmethanamine Analogs

Spectroscopic Techniques for Structure Determination

Spectroscopic analysis is fundamental to the characterization of newly synthesized Imidazo[1,5-a]pyridine (B1214698) analogs. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the proposed structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of Imidazo[1,5-a]pyridine analogs in solution. dtic.mil ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the core heterocyclic structure and the position of various substituents. dtic.milmdpi.com

The chemical shifts in ¹H NMR are influenced by the electron densities of the ring positions. dtic.mil For instance, in a study of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol, distinct singlets were observed for the protons on the heterocyclic ring system. lew.ro Similarly, detailed ¹H and ¹³C NMR data have been reported for a wide array of substituted imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, confirming their structures. mdpi.comtci-thaijo.orgamazonaws.com

¹³C NMR spectroscopy complements the proton data by providing signals for all unique carbon atoms, including quaternary carbons that are not visible in ¹H NMR. rsc.org The chemical shifts of carbons adjacent to quaternized nitrogen atoms are particularly affected, which can help in structural assignment. dtic.mil

While ¹H and ¹³C NMR provide foundational data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, helping to trace the connectivity of protons within the pyridine (B92270) and substituent moieties.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying the connectivity between different parts of the molecule, such as linking substituents to the correct positions on the Imidazo[1,5-a]pyridine core and confirming the fusion of the imidazole (B134444) and pyridine rings.

The following table summarizes representative NMR data for an Imidazo[1,5-a]pyridine analog.

CompoundTechniqueSolventChemical Shifts (δ, ppm)
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol lew.ro¹H NMR (200 MHz)CDCl₃12.06 (br s, OH), 7.89 (s, 1H), 6.68 (s, 1H), 6.56 (s, 1H)
¹³C NMRCDCl₃149.63, 125.40, 123.78, 122.81, 121.00, 120.19, 115.06, 99.56
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine amazonaws.com¹H NMR (400 MHz)CDCl₃9.87 (d, J = 7.3 Hz, 1H), 8.54 (d, J = 4.5 Hz, 1H), 8.26 (d, J = 8.1 Hz, 1H), 7.68 (t, J = 7.8 Hz, 1H), 7.50 (s, 1H), 7.44 (d, J = 9.0 Hz, 1H), 7.09 (dd, J = 6.6, 5.6 Hz, 1H), 6.75 (dd, J = 16.3, 7.5 Hz, 1H), 6.63 (t, J = 6.8 Hz, 1H)
¹³C NMR (100 MHz)CDCl₃151.17, 148.11, 136.49, 135.44, 132.93, 126.03, 121.69, 121.52, 121.02, 120.10, 117.96, 113.48

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For Imidazo[1,5-a]pyridine analogs, IR spectra provide characteristic absorption bands corresponding to the vibrations of the heterocyclic ring and its substituents.

Key vibrational modes for the Imidazo[1,5-a]pyridine core include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. nih.gov

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings appear in the 1650-1450 cm⁻¹ region. amazonaws.comnih.gov

C-H bending: Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the pyridine ring, are found at lower frequencies, often around 750 cm⁻¹. nih.gov

The presence of specific substituents will introduce additional characteristic peaks, such as C=O stretching for ketone derivatives or N-H stretching for amine functionalities.

CompoundVibrational ModeFrequency (cm⁻¹)Reference
Imidazo[1,2-a]pyridine (B132010) AnalogsUnsaturated C-H stretch (pyridine)~3100 nih.gov
C=C stretch~1600 & 1450 nih.gov
C-H bend~750 nih.gov
Adamantyl C-H stretch~2900 & 2850 nih.gov
3-Propylimidazo[1,5-a]pyridineCharacteristic Peaks3114, 2967, 1685, 1652, 1509, 1488 beilstein-journals.org

Mass spectrometry is essential for determining the molecular weight of Imidazo[1,5-a]pyridine analogs and confirming their elemental composition. In electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), whose mass-to-charge ratio (m/z) is measured.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. beilstein-journals.orgnih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. beilstein-journals.org Furthermore, the isotopic patterns observed in the mass spectrum can reveal the presence of certain elements, such as the characteristic M+ and M+2 peaks for chlorine-containing compounds. lew.ro

CompoundTechniqueCalculated m/zFound m/z
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one lew.roMS252 (M⁺, ³⁵Cl)252 (100%), 254 (M⁺, ³⁷Cl, 36%)
4-((2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine mdpi.comESI-HRMS462.1176 [M+H]⁺462.1188
7-Bromo-2-(aminomethyl)quinoline beilstein-journals.orgHRESIMS (TOF)237.0022 [M+H]⁺237.0022

X-ray Crystallography for Absolute Structure and Conformation

While spectroscopic methods define molecular structure, single-crystal X-ray crystallography provides the unambiguous, absolute structure and conformation of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry of the Imidazo[1,5-a]pyridine system and its substituents. lew.roresearchgate.net

For example, the X-ray structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one confirmed its ketone tautomeric form by revealing a C1=O double bond length of 1.235(3) Å. researchgate.net Similarly, analysis of 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium salts has provided definitive structural proof. nih.gov

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular forces that govern their solid-state assembly. Common interactions observed in Imidazo[1,5-a]pyridine analogs include:

Hydrogen Bonding: This is a dominant interaction, especially in analogs with hydrogen bond donors (like -OH or -NH groups) and acceptors (like the pyridine nitrogen). In the crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, molecules associate via N–H···O hydrogen bonds. researchgate.net In other structures, water molecules and chloride ions can form one-dimensional hydrogen-bonded polymer chains that run parallel to stacked cations. nih.gov

π-π Stacking: The planar, aromatic nature of the Imidazo[1,5-a]pyridine core facilitates attractive, non-covalent interactions between the π-systems of adjacent molecules. nih.gov These interactions are crucial in stabilizing the crystal packing, often leading to stacked arrangements of the heterocyclic rings. nih.gov For instance, in certain hybrid salts, cations are arranged in stacks propagating along a crystal axis, forming π-bonded chains through aromatic stacking. nih.gov These interactions can lead to fluorescence quenching in the solid state, a phenomenon known as aggregation-caused quenching (ACQ). rsc.org

While the core is rigid, substituents may have rotational freedom. For example, in analogs with phenyl or pyridyl substituents, the torsion angle between the plane of the substituent and the plane of the Imidazo[1,5-a]pyridine core is a key conformational parameter. nih.gov This orientation can be influenced by steric hindrance and intermolecular packing forces within the crystal. In some cases, coordination to a metal ion can enhance molecular rigidity and induce a distinct conformational change in the ligand. mdpi.comresearchgate.net

Advanced Analytical Methods for Electronic and Geometric Properties

Advanced analytical methods are indispensable for characterizing the electronic and geometric properties of imidazo[1,5-a]pyridine systems. Techniques such as UV-Vis and Circular Dichroism spectroscopy provide profound insights into electron transitions, molecular conformation, and chirality, which are crucial for the rational design of novel compounds with tailored photophysical behaviors.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical aspects of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomers.

While synthetic methods have been developed that allow for the incorporation of chiral substituents into the imidazo[1,5-a]pyridine framework, a review of the current scientific literature did not yield specific studies employing Circular Dichroism for the analysis of chiral derivatives of Imidazo[1,5-a]pyridin-3-ylmethanamine or its close analogs. organic-chemistry.orgorganic-chemistry.org Consequently, the application of this method is not discussed further due to the absence of available data.

UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within molecules containing π-electron systems and chromophores, such as the imidazo[1,5-a]pyridine core. rsc.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. rsc.org For organic molecules like imidazo[1,5-a]pyridine analogs, these promotions typically involve π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. nih.gov

The fused aromatic rings of the imidazo[1,5-a]pyridine scaffold give rise to characteristic absorption bands in the UV-Vis spectrum. mdpi.com Studies on various analogs demonstrate that the main absorption peaks are typically observed in the wavelength range between 320 nm and 400 nm, with almost no absorption beyond 450 nm. organic-chemistry.org Often, these compounds present two primary bands: one in the 280–310 nm range and a second, lower-energy band centered between 320–340 nm. organic-chemistry.org These absorptions are generally attributed to localized π–π* transitions within the conjugated aromatic system. mdpi.com

The position (λmax) and intensity of these absorption bands are highly sensitive to the nature and position of substituent groups on the imidazo[1,5-a]pyridine skeleton. organic-chemistry.org Strategic modifications can be used to tune the electronic and optical properties of these molecules. organic-chemistry.org For instance, increasing the π-conjugation by moving from monomeric to dimeric imidazo[1,5-a]pyridine species causes a bathochromic (red) shift in the absorption maximum. rsc.org Monomeric compounds may have an absorption band around 305–325 nm, which shifts to approximately 380 nm in dimeric analogs due to the extended conjugation. rsc.org Similarly, the introduction of different substituents, such as phenyl versus pyridine groups, can induce noticeable hypsochromic (blue) shifts. organic-chemistry.org

The electronic transitions in these heterocyclic systems are primarily π–π* in nature and are delocalized over the fused imidazo[1,5-a]pyridine rings. The solvent environment can also influence the absorption spectra, although in some cases, negligible differences are observed in the absorption profiles across various solvents.

The following table summarizes the UV-Vis absorption data for several imidazo[1,5-a]pyridine analogs, illustrating the effect of structural modifications on their electronic properties.

Compound Name/StructureAbsorption Maxima (λmax) [nm]SolventReference
3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine~384Dichloromethane
bis-imidazo[1,5-a]pyridine analog (Compound 2)~380Toluene rsc.org
mono-imidazo[1,5-a]pyridine analog (Compound 1)~325Toluene rsc.org
bis-imidazo[1,5-a]pyridine analog (Compound 4)~380Toluene rsc.org
mono-imidazo[1,5-a]pyridine analog (Compound 5)~305Toluene rsc.org
BPy-FL (Imidazo[1,5-a]pyridine–benzimidazole conjugate)365THF mdpi.com

Computational and Theoretical Investigations of Imidazo 1,5 a Pyridin 3 Ylmethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of Imidazo[1,5-a]pyridin-3-ylmethanamine at an electronic level. These methods allow for a detailed examination of electron distribution, molecular orbital energies, and the prediction of various chemical phenomena.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For imidazo[1,5-a]pyridine (B1214698) derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and electronic transitions. mdpi.com Studies on related imidazo[1,5-a]pyridine compounds have demonstrated that the electronic properties can be significantly tuned by the nature and position of substituents on the heterocyclic core. mdpi.com

Key parameters derived from DFT that describe reactivity include the electrostatic potential (ESP) map, which visualizes charge distribution, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges). These calculations would likely show a high electron density on the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, making them potential sites for protonation or coordination to metal ions.

Table 1: Representative DFT-Calculated Parameters for Imidazo[1,5-a]pyridine Derivatives

ParameterTypical Calculated Value RangeSignificance
Dipole Moment (Debye)2 - 5 DIndicates the overall polarity of the molecule, affecting solubility and intermolecular interactions.
Mulliken Atomic Charges (e)N: -0.4 to -0.6; C: variable; H: +0.1 to +0.3Quantifies the partial charge on each atom, predicting sites for electrostatic interactions.
Electrostatic Potential (ESP)Negative regions around N atoms; Positive regions around amine protonsMaps the charge distribution, identifying sites for electrophilic and nucleophilic attack.

Note: The values presented are illustrative and based on general findings for similar heterocyclic compounds. Specific calculations for Imidazo[1,5-a]pyridin-3-ylmethanamine are required for precise data.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be obtained.

For Imidazo[1,5-a]pyridin-3-ylmethanamine, theoretical ¹H and ¹³C NMR spectra would be generated. The calculated chemical shifts for the protons and carbons on the imidazo[1,5-a]pyridine core and the methanamine substituent would be compared with experimental data to confirm the structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects or conformational averaging, providing deeper insight into the molecule's behavior in solution.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transition properties of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

In Imidazo[1,5-a]pyridin-3-ylmethanamine, the HOMO is expected to be localized primarily on the electron-rich imidazo[1,5-a]pyridine ring system, while the LUMO may be distributed across the fused rings. The methanamine substituent, being electron-donating, would likely raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted parent compound. A smaller HOMO-LUMO gap suggests higher reactivity and a shift in electronic absorption towards longer wavelengths (a bathochromic shift). The spatial distribution of these orbitals provides a clear picture of the regions involved in electron transfer during chemical reactions or photochemical processes.

Table 2: Frontier Molecular Orbital (FMO) Characteristics for a Representative Imidazo[1,5-a]pyridine System

OrbitalTypical Energy Range (eV)DescriptionImplication for Reactivity
HOMO-5.5 to -6.5Highest Occupied Molecular OrbitalRegion most susceptible to electrophilic attack; primary electron donor in charge transfer.
LUMO-1.0 to -2.0Lowest Unoccupied Molecular OrbitalRegion most susceptible to nucleophilic attack; primary electron acceptor in charge transfer.
HOMO-LUMO Gap4.0 to 5.0 eVEnergy difference between HOMO and LUMOCorrelates with chemical stability and the energy of the lowest electronic transition.

Note: These energy values are typical for related heterocyclic systems and serve as an estimation. Precise values for Imidazo[1,5-a]pyridin-3-ylmethanamine require specific computational analysis.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are particularly useful for studying conformational flexibility and the influence of the surrounding environment, such as a solvent.

Conformational Analysis and Flexibility

The methanamine substituent attached to the rigid imidazo[1,5-a]pyridine core introduces a degree of conformational flexibility. The rotation around the C3-CH₂ and CH₂-NH₂ bonds can lead to different spatial arrangements (conformers) of the amine group relative to the ring system. Molecular dynamics simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly altered by its environment. MD simulations are well-suited to study the effects of a solvent on the structure and dynamics of Imidazo[1,5-a]pyridin-3-ylmethanamine. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how the solute and solvent molecules interact.

These simulations can model the formation of hydrogen bonds between the nitrogen atoms of the imidazo[1,5-a]pyridine ring, the amine group, and the surrounding water molecules. The solvation shell that forms around the molecule influences its conformational preferences and can affect its reactivity. For the dihydrochloride (B599025) salt form (Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl), MD simulations would be particularly insightful for understanding the dissociation of the chloride ions and the hydration of the protonated amine and ring nitrogen atoms. This detailed view of solvation is crucial for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution.

Theoretical Studies of Structure-Activity Relationships (SAR)

Detailed theoretical studies elucidating the structure-activity relationships of this compound are not documented in the current body of scientific literature. Research on the broader class of imidazo[1,5-a]pyridine derivatives suggests that the nature and position of substituents on the bicyclic ring system play a crucial role in their biological activity. However, specific SAR data for the 3-ylmethanamine substituent is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR models for this compound have been developed and published. QSAR studies are typically performed on a series of related compounds to correlate variations in their physicochemical properties with their biological activities. The lack of a sufficient dataset of structurally similar and biologically evaluated analogs of this compound has precluded the development of a specific QSAR model.

Pharmacophore Modeling and Ligand Design Principles

There are no published pharmacophore models specifically derived from or for this compound. Pharmacophore modeling requires a set of active compounds to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. Without such data for this specific compound and its close analogs, the generation of a predictive pharmacophore model and the elucidation of its ligand design principles are not feasible at this time.

Academic Research Applications of Imidazo 1,5 a Pyridin 3 Ylmethanamine Derivatives

Applications in Medicinal Chemistry Research

Design and Synthesis of Ligands for Biological Targets

The synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives is an active area of research, with various methodologies developed to access a diverse range of functionalized molecules. lew.rorsc.org These synthetic efforts are often directed at creating ligands for specific biological targets implicated in disease. For instance, the structural framework of imidazo[1,5-a]pyridine has been utilized to develop inhibitors of enzymes such as cysteine proteases. rsc.org The design process often involves computational modeling to predict binding interactions, followed by chemical synthesis to produce novel analogues. These compounds are then subjected to biological screening to identify potent and selective ligands for targets of interest, including enzymes and receptors involved in cancer and inflammatory diseases.

A variety of synthetic routes have been established for the imidazo[1,5-a]pyridine ring system. One such method involves a transition-metal-free, iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines, which provides an efficient one-pot synthesis of diverse derivatives. rsc.org Another approach starts from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine to produce novel derivatives, demonstrating the adaptability of the synthetic chemistry to create a library of compounds for biological evaluation. lew.roresearchgate.net These synthetic strategies are crucial for generating the molecular diversity needed to probe structure-activity relationships (SAR) and optimize ligand binding to biological targets.

Mechanism-based Studies of Protein-Ligand Interactions (in vitro)

While specific studies on Imidazo[1,5-A]pyridin-3-ylmethanamine derivatives as topoisomerase II inhibitors are not extensively detailed in the reviewed literature, the broader class of imidazopyridines has been investigated for anticancer properties, which can involve this mechanism.

In contrast, research on the related imidazo[1,2-a]pyridine (B132010) scaffold has identified potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. The compound EP6, a cyclohexyl-[6-methyl-2-(4-morpholin-4-yl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-amine, demonstrated significant 5-LO inhibition with an IC₅₀ value of 0.16 µM in intact polymorphonuclear leukocytes and 0.05 µM in a cell-free assay. nih.gov Molecular modeling suggests a feasible binding region within the C2-like domain of the 5-LO enzyme. nih.gov

The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. A series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit this pathway. nih.govresearchgate.net Furthermore, extensive research into the related imidazo[1,2-a]pyridine derivatives has yielded potent PI3Kα inhibitors. For example, compound 35 from a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridines showed an IC₅₀ of 150 nM against PI3Kα. semanticscholar.org Another study identified a thiazole-substituted imidazo[1,2-a]pyridine with a potent PI3Kα inhibitory IC₅₀ of 0.0028 µM. nih.govresearchgate.net Compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, was identified as a highly potent PI3Kα inhibitor with an IC₅₀ of 1.94 nM. nih.gov

Compound ClassTarget EnzymeKey Compound(s)IC₅₀ ValueAssay SystemReference
Imidazo[1,2-a]pyridine5-LipoxygenaseEP60.16 µMIntact PMNLs nih.gov
Imidazo[1,2-a]pyridine5-LipoxygenaseEP60.05 µMCell-free nih.gov
Imidazo[1,5-a]pyridine-benzimidazole hybridPI3K/Akt Pathway5d, 5l-Decreased p-AKT levels nih.gov
Imidazo[1,2-a]pyridinePI3KαCompound 35150 nMEnzymatic assay semanticscholar.org
Imidazo[1,2-a]pyridinePI3KαThiazole derivative 120.0028 µMEnzymatic assay researchgate.net
Imidazo[1,2-a]pyridinePI3KαCompound 13k1.94 nMEnzymatic assay nih.gov

Derivatives of the imidazopyridine scaffold have been explored for their ability to bind to and modulate various receptors. For instance, imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor, a target in acute myeloid leukemia. nih.gov One such derivative, compound 5o , showed equal anti-proliferative activities against cell lines driven by FLT3-ITD and its drug-resistant mutants. nih.gov Another study identified compound 24 , an imidazo[1,2-a]pyridine-pyridine derivative, as a potent inhibitor of FLT3-ITD and its clinically relevant mutants, with an IC₅₀ of 4.5 nM in MOLM14 cells. nih.gov While these studies focus on the imidazo[1,2-a]pyridine isomer, they highlight the potential of the broader imidazopyridine class to be developed as selective receptor modulators.

Several studies have demonstrated that imidazo[1,5-a]pyridine derivatives can exert anticancer effects by inhibiting tubulin polymerization. A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and evaluated for their cytotoxic activity. nih.govresearchgate.net Two compounds from this series, 5d and 5l , were found to be potent inhibitors of tubulin polymerization with IC₅₀ values of 3.25 µM and 1.71 µM, respectively. nih.gov Molecular docking simulations indicated that these compounds bind to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov This mechanism is a well-established strategy for the development of anticancer agents.

Compound ClassTargetKey Compound(s)IC₅₀ ValueReference
Imidazo[1,5-a]pyridine-benzimidazole hybridTubulin PolymerizationCompound 5d3.25 µM nih.gov
Imidazo[1,5-a]pyridine-benzimidazole hybridTubulin PolymerizationCompound 5l1.71 µM nih.gov

The interaction of imidazopyridine derivatives with DNA is another area of active investigation for potential anticancer applications. While direct studies on Imidazo[1,5-A]pyridin-3-ylmethanamine are limited, research on related isomers provides insight into possible mechanisms. For example, a study on novel tetracyclic imidazo[4,5-b]pyridine derivatives, which are structurally related to purines, revealed that these compounds can interact with DNA and RNA. irb.hr The binding affinities were found to be moderate to high, with logK values ranging from 5 to 7, suggesting that nucleic acids are potential cellular targets for these compounds. irb.hr The mode of interaction for some of these derivatives was determined to be intercalation into double-stranded DNA. mdpi.com These findings suggest that imidazo[1,5-a]pyridine derivatives may also be capable of interacting with DNA, a mechanism that could contribute to their observed biological activities.

Structure-Activity Relationship (SAR) Investigations for Target Selectivity

The imidazo[1,5-a]pyridine scaffold is a versatile framework in medicinal chemistry, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. Modifications at different positions of the fused heterocyclic system have been shown to profoundly influence the pharmacological activity.

For instance, in the development of 5-HT4 receptor partial agonists for cognitive disorders, SAR studies on imidazo[1,5-a]pyridine derivatives led to the discovery of a lead compound with potent, selective, and brain-penetrant properties. nih.gov The optimization focused on achieving a desirable balance of activity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Similarly, SAR analysis of a series of imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors for gastric cancer treatment identified a compound with significant proliferation inhibitory activity (IC50 of 38 nM). documentsdelivered.comnih.gov These studies provide a roadmap for designing more effective Nek2 inhibitors. documentsdelivered.com

Further research into imidazo-pyridinium analogs as antagonists for the Neuropeptide S Receptor (NPSR) has detailed the SAR concerning Gq, Gs, and ERK pathways. nih.gov These investigations preserved the 2-methylimidazopyridium core and a thiophosphorus moiety while exploring other substitutions to refine antagonistic behavior. nih.gov The versatility of the scaffold is also evident in its application as a core for anthelmintic agents, where SAR studies revealed that introducing a thiophenyl group into the pyridine (B92270) ring dramatically improved the in vivo potency of the series. researchgate.net

The following table summarizes key SAR findings for imidazo[1,5-a]pyridine derivatives against various biological targets.

TargetKey Structural ModificationsImpact on ActivityReference
5-HT4 Receptor (Partial Agonist)Focused SAR and ADME optimizationLed to a potent, selective, brain-penetrant lead compound for cognitive disorders. nih.gov
Nek2 (Inhibitor)Variations on the imidazo[1,2-a]pyridine coreIdentified compound 28e with an IC50 of 38 nM against MGC-803 cells. documentsdelivered.comnih.gov
Neuropeptide S Receptor (Antagonist)Preservation of 2-methylimidazopyridium core and thiophosphorus moietyDetailed SAR for Gq, Gs, and ERK pathways, leading to potent analogs. nih.gov
Anthelmintic AgentsInstallation of a thiophenyl group on the pyridine ringDramatically improved in vivo potency and provided a wide-spectrum anthelmintic. researchgate.net

Computational Drug Discovery Methodologies Applied to the Scaffold

Computational techniques are integral to modern drug discovery, enabling the rapid and cost-effective exploration of the vast chemical space of scaffolds like imidazo[1,5-a]pyridine. Methodologies such as virtual screening and molecular docking have been successfully applied to identify and optimize derivatives for various therapeutic targets.

An innovative, pre-competitive virtual screening collaboration was employed to explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. nih.govresearchgate.net This in silico probing of five proprietary pharmaceutical company libraries allowed for the rapid expansion of the hit chemotype, which improved antiparasitic activity and the selectivity index. nih.gov The subsequent hit optimization, guided by the SAR from the virtual screening, enabled a thorough investigation of the pharmacophore and opened new avenues for further development. nih.govresearchgate.netdndi.orgnih.gov

Molecular docking studies are frequently used to predict the binding affinity and interaction patterns of imidazo[1,5-a]pyridine derivatives within the active sites of target proteins. For example, docking simulations were performed on novel imidazo[1,2-a]pyridine hybrids with the 3D structure of human LTA4H, revealing that all hybrids interacted with key amino acid residues in the active site. chemmethod.com One compound, HB7, exhibited the strongest binding affinity with a score of -11.237 Kcal/mol. chemmethod.com In another study, imidazo[1,2-a]pyridin-3-yl derivatives were screened against multiple targets, including human farnesyl diphosphate (B83284) synthase and CXCR4, to predict selectivity and binding affinity using the Molegro Virtual Docker. acs.org Similarly, newly synthesized imidazo[1,2-a]pyrimidine (B1208166) derivatives were docked against the hACE2 and spike proteins of SARS-CoV-2, with the top-scoring compound showing a remarkable affinity of -9.1 kcal/mol to the ACE2 protein. nih.gov These computational findings suggest that such compounds could act as effective inhibitors of viral entry. nih.gov

The following table highlights the application of computational methods in the study of imidazo[1,5-a]pyridine derivatives.

MethodologyTarget/ApplicationKey FindingReference
Virtual ScreeningVisceral LeishmaniasisRapidly expanded hit chemotype and improved antiparasitic activity from proprietary libraries. nih.govresearchgate.netdndi.orgnih.gov
Molecular DockingHuman LTA4HCompound HB7 showed the strongest binding affinity (-11.237 Kcal/mol). chemmethod.com
Molecular DockingBreast Cancer (Oxidoreductase)Compound C exhibited the highest binding energy (-9.207 kcal/mol). asianpubs.org
Molecular DockingSARS-CoV-2 (hACE2 & Spike Protein)Top compound showed high binding affinity to ACE2 (-9.1 kcal/mol) and Spike (-7.3 kcal/mol). nih.gov
DFT & DockingMultiple Biological TargetsScreened against farnesyl diphosphate synthase, phosphodiesterase 3B, GABAa, and CXCR4 to predict selectivity. acs.org

Applications in Materials Science and Optoelectronics

The unique photophysical properties of the imidazo[1,5-a]pyridine core have made it a valuable scaffold in materials science and optoelectronics. rsc.org Its derivatives are utilized in the development of fluorescent probes, emissive dyes for OLEDs, and smart materials with tunable optical responses. nih.govmdpi.com

Development of Fluorescent Probes for Biological Systems

Imidazo[1,5-a]pyridine derivatives are well-suited for use as fluorescent probes due to their compact shape, high stability, and remarkable photophysical properties, such as large Stokes shifts and good quantum yields. nih.govnih.gov These characteristics make them ideal candidates for applications in bioimaging and as sensors for various analytes. mdpi.commdpi.com

Researchers have synthesized and investigated imidazo[1,5-a]pyridine-based fluorophores as potential cell membrane probes. nih.govnih.govresearchgate.net Studies using liposomes as artificial membrane models demonstrated the successful intercalation of these probes into the lipid bilayer. nih.govresearchgate.net Certain derivatives exhibited significant solvatochromic behavior, meaning their fluorescence properties change with the polarity of their environment, making them highly suitable for studying membrane dynamics, hydration, and fluidity. nih.govnih.govresearchgate.net The tunability of their optical features can be achieved through simple chemical modifications, such as altering the number of pyridine rings in the system. mdpi.comnih.gov

Furthermore, a fluorescent sensor based on the imidazo[1,5-a]pyridine moiety was designed for the rapid and selective detection of sulfite (B76179). nih.gov This sensor, IPD-SFT, displayed a large Stokes shift (130 nm), a very rapid response time (within 1 minute), high sensitivity with a limit of detection (LOD) of 50 nM, and high selectivity over other sulfur-containing species. nih.gov

The table below summarizes the photophysical properties of selected imidazo[1,5-a]pyridine-based fluorescent probes.

Probe TypeKey Photophysical PropertyApplicationReference
Membrane Probes (Dimeric)High solvatochromic behavior; good quantum yields (e.g., 0.38 for dipyridil analog 4 ).Intercalation into lipid bilayers to study membrane dynamics. nih.govnih.gov
General FluorophoresLarge Stokes shifts (>5000 cm-1); uniform lifetime values (2-8 ns).General bioimaging and sensing applications. nih.gov
Sulfite Sensor (IPD-SFT)Large Stokes shift (130 nm); rapid response (<1 min); LOD of 50 nM.Selective detection of exogenous and endogenous sulfite. nih.gov

Design of Emissive Dyes for Organic Light-Emitting Diodes (OLEDs)

The luminescence properties of imidazo[1,5-a]pyridines make them attractive candidates for use as emissive materials in Organic Light-Emitting Diodes (OLEDs). mdpi.com While there are relatively few examples of these compounds being used as the primary emissive layer, their typically high quantum yields, large Stokes shifts, and blue emission are highly desirable properties for optoelectronic devices. mdpi.com

A series of boron difluoride compounds featuring 2-(imidazo[1,5-a]pyridin-3-yl)phenols were synthesized and shown to display blue emission in both solution and thin polymeric films, with good fluorescence quantum yields. mdpi.com The emission properties, including the wavelength, can be readily tuned by changing the substituents on the core moiety. mdpi.com In another study, an imidazo[1,5-a]pyridine fluorophore decorated with an anthracene (B1667546) group was synthesized and incorporated into an OLED. tandfonline.com This device exhibited good performance, with a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. The OLED emitted a greenish-yellow light and had a low turn-on voltage of 7 V. tandfonline.com

Furthermore, 1,3-disubstituted imidazo[1,5-a]quinolines have been successfully used as the emitter molecule in an OLED structure, demonstrating their potential for such applications. uni-giessen.de The coordination of imidazo[1,5-a]pyridine ligands with metal ions like Zn(II) has also been explored as a strategy to enhance optical performance, leading to improved quantum yields (up to 37%) and significant blue shifts in emission due to increased molecular rigidity upon complexation. mdpi.com

Synthesis of Smart Materials with Tunable Optical Behaviors

The inherent chemical properties of the imidazo[1,5-a]pyridine scaffold allow for its use in creating "smart" materials whose optical properties can be controllably and reversibly altered by external stimuli. mdpi.com A prominent example is the development of materials exhibiting acidochromism, where fluorescence color and intensity change in response to pH variations. rsc.org

Researchers have designed donor-π-acceptor push-pull fluorophores based on a 1,3-diphenylimidazo[1,5-a]pyridine donor and a benzilimidazole acceptor. rsc.orgrsc.org Due to the bipolar nature of the imidazole (B134444) ring, these molecules display a remarkable "on-off-on" fluorescence switching behavior upon the alternate addition of acid and base. rsc.orgrsc.org In an acidic environment (pH < 4), protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring alters the molecule's electronic structure, causing a redshift in the emission spectrum and a visible color change to an orange emissive state. rsc.org This process is reversible, and the original fluorescence can be restored by adding a base. This pH-sensitive fluorescence has been successfully utilized in developing fluorescent sensors for detecting volatile organic compounds with high acidity, both in solution and in a thin-film state. rsc.org

Applications in Coordination Chemistry and Catalysis

The imidazo[1,5-a]pyridine core contains multiple nitrogen atoms that can act as coordination sites, making its derivatives versatile ligands in coordination chemistry. mdpi.comuva.es The ability to strategically modify the substitution pattern allows for the tuning of both electronic and steric properties, enabling the construction of diverse metal complexes. mdpi.com

The 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) ligand, for example, has been shown to coordinate with a wide range of transition and main-group metals, including Ni(II), Mn(II), Zn(II), Cd(II), Cu(I), Re(I), and Ru(II). uva.esresearchgate.net These complexes exhibit various geometries, from pentacoordinate and hexacoordinate structures to the familiar "three-legged piano-stool" geometry seen in ruthenium complexes. uva.esresearchgate.net

Coordination with metal ions can also significantly enhance the photophysical properties of the ligands. The complexation of imidazo[1,5-a]pyridine-based ligands with Zn(II) has been shown to increase molecular rigidity, leading to higher quantum yields and blue-shifted emissions, which is beneficial for developing new luminophores. mdpi.com

In the field of catalysis, imidazo[1,5-a]pyridine-derived ligands have been explored for various applications. Chiral imidazo[1,5-a]pyridinium salts containing thioether side chains have been used to synthesize palladium and rhodium N-heterocyclic carbene (NHC) complexes. acs.org These palladium complexes were studied for their catalytic behavior in asymmetric allylic alkylations, achieving up to 91% enantiomeric excess (ee). acs.org Additionally, nickel(II) complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligand have been developed as catalyst precursors for the synthesis of acrylate (B77674) from ethylene (B1197577) and carbon dioxide, a key process in carbon capture and utilization. mdpi.com

Imidazo[1,5-A]pyridin-3-ylidenes as N-Heterocyclic Carbene (NHC) Ligands

Imidazo[1,5-a]pyridin-3-ylidenes, derived from the imidazo[1,5-a]pyridine core, have emerged as a significant class of N-heterocyclic carbene (NHC) ligands in organometallic chemistry and catalysis. organic-chemistry.org These ligands are valued for their strong σ-donating properties and the ability to form stable complexes with a variety of transition metals. The bicyclic structure of these NHCs allows for fine-tuning of the steric and electronic environment around the metal center, which in turn influences the catalytic activity and selectivity of the resulting complexes. organic-chemistry.org

The synthesis of precursors to these NHC ligands, specifically imidazo[1,5-a]pyridinium salts, can be achieved through efficient methods such as a three-component coupling reaction involving substituted picolinaldehydes, amines, and formaldehyde (B43269). beilstein-journals.org This approach offers the advantage of incorporating diverse functionalities and chiral substituents, leading to a broad library of NHC ligands with tailored properties. beilstein-journals.org

The utility of imidazo[1,5-a]pyridin-3-ylidene ligands has been demonstrated in a range of catalytic applications. For instance, palladium complexes bearing these NHC ligands have been developed as versatile precatalysts for cross-coupling reactions. mdpi.comresearchgate.net These catalysts show fast activation to the active monoligated Pd(0) species and are often air- and moisture-stable, which is advantageous for practical applications. mdpi.com A key feature of these ligands is the ability to create a sterically demanding environment around the metal by introducing substituents at the C5 position of the imidazo[1,5-a]pyridine ring system. mdpi.com This steric hindrance can be crucial for achieving high efficiency in challenging cross-coupling reactions.

In the realm of asymmetric catalysis, chiral imidazo[1,5-a]pyridine-oxazoline ligands have been synthesized and successfully applied in the highly enantioselective hydrosilylation of ketones. rsc.org These bidentate ligands form stable complexes with rhodium(I) and can achieve good to excellent enantioselectivities. rsc.org The modular synthesis of these ligands allows for the systematic variation of substituents to optimize catalytic performance for different substrates. rsc.org

Furthermore, the electronic properties of imidazo[1,5-a]pyridin-3-ylidenes have been a subject of detailed investigation. Studies involving rhodium complexes and selenium adducts have revealed that these ligands possess strong π-accepting character, which distinguishes them from more conventional NHCs. dntb.gov.ua This π-acidity is attributed to a hybrid accepting orbital involving the vacant p-orbital of the carbene carbon and a π* orbital of the pyridine ring. dntb.gov.ua This electronic feature can be exploited in catalytic reactions where π-acidic ligands are beneficial.

Table 1: Selected Catalytic Applications of Imidazo[1,5-a]pyridin-3-ylidene NHC Ligands

Catalyst/Ligand Metal Reaction Type Key Findings
ImPyMesDipp-Pd(cinnamyl)Cl Palladium C–NO2 Cross-Coupling Highly reactive for cross-coupling of nitroarenes. mdpi.com
Chiral Imidazo[1,5-a]pyridine-oxazoline Rhodium Asymmetric Hydrosilylation of Ketones Good to excellent enantioselectivity (80–93% ee). rsc.org
5-Sulfurated Imidazo[1,5-a]pyridin-3-ylidenes (IPCs) Copper Hydroboration of Internal Alkynes IPCs act as good π-acceptors, influencing catalytic activity. researchgate.net

Development of Pincer Ligands for Transition Metal Catalysis

The imidazo[1,5-a]pyridine scaffold has also been utilized in the design of pincer ligands, which are multidentate ligands that bind to a metal center in a meridional fashion. These ligands are of great interest in catalysis due to their ability to form highly stable and well-defined metal complexes, which can lead to enhanced catalytic performance and stability.

A notable example is the development of a novel monoanionic CNC-type pincer ligand that incorporates imidazo[1,5-a]pyridine-3-ylidene moieties as the carbene donors. researchgate.net In this design, a central pyrrolide unit acts as the anionic donor, and the two imidazo[1,5-a]pyridine-3-ylidene units serve as the "arms" of the pincer. researchgate.net The reaction of the lithium salt of this ligand with a rhodium precursor, [RhCl(CO)2]2, resulted in the formation of the corresponding rhodium(I) carbonyl complex. researchgate.net X-ray crystallographic and IR spectroscopic analysis of this complex indicated that the pincer ligand possesses an electron-withdrawing character and maintains a planar backbone. researchgate.net Such features are significant as they can influence the reactivity of the metal center in catalytic cycles.

The synthesis of such pincer ligands often involves a multi-step process. For the CNC-type pincer ligand mentioned, the synthetic route would typically involve the initial synthesis of the imidazo[1,5-a]pyridinium salt precursors, followed by their linkage to the central pyrrole (B145914) unit, and subsequent deprotonation to generate the active ligand. The modularity in the synthesis of the imidazo[1,5-a]pyridinium precursors allows for the introduction of various substituents, which can be used to tune the steric and electronic properties of the final pincer ligand and its metal complexes.

While the direct use of "Imidazo[1,5-A]pyridin-3-ylmethanamine" in a pincer architecture is not explicitly detailed in the provided search results, the successful incorporation of the related imidazo[1,5-a]pyridin-3-ylidene moiety into a pincer framework highlights the potential of this heterocyclic system for the construction of advanced ligand architectures. The development of pincer complexes with imidazo[1,5-a]pyridine-based ligands is an active area of research with potential applications in a variety of catalytic transformations, including transfer hydrogenation and cross-coupling reactions.

Table 2: Example of an Imidazo[1,5-a]pyridine-based Pincer Ligand

Ligand Type Donor Atoms Metal Complex Key Features

Exploration of Coordination Complexes with Metal Ions

Derivatives of imidazo[1,5-a]pyridine, including those related to imidazo[1,5-a]pyridin-3-ylmethanamine, are versatile ligands for the formation of coordination complexes with a wide range of metal ions. rsc.org The imidazo[1,5-a]pyridine framework offers multiple potential coordination sites, and its substitution pattern can be strategically modified to create ligands with different denticities and electronic properties. uva.es

For instance, 1-(2-pyridyl)-3-substituted-imidazo[1,5-a]pyridines have been synthesized and used to form complexes with palladium(II) and platinum(II). researchgate.net In these complexes, the ligands act as N,N-bidentate chelators, coordinating to the metal center through the nitrogen atom of the pyridyl group and one of the nitrogen atoms of the imidazo[1,5-a]pyridine ring system. researchgate.net Detailed spectroscopic and X-ray crystallographic studies have confirmed the coordination mode and the geometry of these complexes. researchgate.net

The coordination of imidazo[1,5-a]pyridine derivatives to zinc(II) has also been explored, leading to the synthesis of a new series of luminescent complexes. uva.es The coordination to the Zn(II) center was found to enhance the molecular rigidity of the ligands, resulting in improved quantum yields and a blue shift in their emission spectra. uva.es This work demonstrates the potential for tuning the photophysical properties of these complexes through systematic structural modifications of the ligand. uva.es

Furthermore, the imidazo[1,5-a]pyridine scaffold has been shown to coordinate to various other transition metals, including gold(III). nih.gov The resulting complexes have been characterized by a range of spectroscopic and analytical techniques. nih.gov The coordination chemistry of these ligands is not limited to simple bidentate chelation; multitopic imidazo[1,5-a]pyridine ligands have been synthesized and used to construct one- and two-dimensional coordination polymers with Zn(II). organic-chemistry.org

The synthesis of these coordination complexes typically involves the reaction of the imidazo[1,5-a]pyridine-based ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated and characterized to elucidate their structural and electronic properties. The rich coordination chemistry of imidazo[1,5-a]pyridine derivatives makes them promising candidates for applications in materials science, sensing, and catalysis.

Table 3: Selected Coordination Complexes of Imidazo[1,5-a]pyridine Derivatives

Ligand Metal Ion Coordination Mode Application/Key Feature
1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine Pd(II), Pt(II) N,N-bidentate Spectroscopic and structural characterization. researchgate.net
Mono- and bis-imidazo[1,5-a]pyridine ligands Zn(II) Varies Luminescent materials with tunable optical properties. uva.es
1-Phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine Au(III) Not specified Synthesis and characterization of new gold complexes. nih.gov

Future Research Perspectives and Directions

Exploration of Unexplored Synthetic Pathways and Novel Reactivity

While numerous methods exist for synthesizing the imidazo[1,5-a]pyridine (B1214698) core, including cyclocondensation and transition-metal-free amination, significant opportunities remain for discovering more efficient and novel synthetic strategies. nih.govrsc.orgrsc.orgorganic-chemistry.org Future research should focus on developing methodologies that offer greater control over regioselectivity and stereoselectivity, particularly for constructing complex derivatives.

Key areas for exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality, which is crucial for enhancing specificity in biological applications.

Photoredox and Electrochemical Synthesis: Expanding the use of visible-light photoredox catalysis and electrochemical methods for C-H functionalization and ring formation under mild, environmentally friendly conditions. nih.govmdpi.com These techniques could provide access to novel derivatives that are inaccessible through traditional thermal methods.

Flow Chemistry: Implementing continuous flow processes for the synthesis of imidazo[1,5-a]pyridine libraries. This approach can improve reaction efficiency, safety, and scalability, accelerating the discovery of new functional molecules.

Novel Cycloaddition Reactions: Investigating uncharted cycloaddition pathways to construct the fused heterocyclic system or to further functionalize the existing scaffold, potentially leading to new classes of polycyclic aromatic compounds with unique properties.

Exploring the reactivity of the existing Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl structure is also paramount. The primary amine handle offers a versatile point for derivatization, enabling the attachment of various functional groups to modulate the compound's properties.

Synthetic ApproachPotential AdvantagesResearch Goal
Asymmetric CatalysisAccess to enantiomerically pure compoundsDevelopment of highly selective biological probes and therapeutic agents.
Electrochemical SynthesisGreen, efficient, avoids harsh reagentsDirect synthesis of complex 3-acyl imidazo[1,5-a]pyridines. nih.gov
C-H FunctionalizationAtom-economical, direct modification of the coreRapid diversification of the scaffold to tune electronic and steric properties. mdpi.commdpi.com
Transannulation ReactionsUse of simple substrates to build complex heterocyclesEfficient, one-pot synthesis of multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org

Advanced Computational Design of Functional Derivatives

Computational chemistry provides powerful tools for the rational design of novel molecules with tailored properties, and its application to the imidazo[1,5-a]pyridine scaffold holds immense potential. nih.gov By leveraging quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the electronic, optical, and photophysical properties of hypothetical derivatives before undertaking their synthesis. researchgate.net

Future computational efforts should be directed towards:

High-Throughput Virtual Screening: Creating large virtual libraries of derivatives by modifying the substituents on the Imidazo[1,5-a]pyridin-3-ylmethanamine core and computationally screening them for desired properties, such as absorption/emission wavelengths, quantum yields, and binding affinities to biological targets.

Predictive Modeling for Structure-Property Relationships: Developing robust quantitative structure-property relationship (QSPR) models to understand how specific structural modifications influence the compound's functionality. This will enable the fine-tuning of properties for applications in optoelectronics and sensing. mdpi.com

Simulating Interactions with Biological Systems: Employing molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding of imidazo[1,5-a]pyridine derivatives to specific proteins or nucleic acids. This can guide the design of potent and selective inhibitors or imaging agents.

Computational MethodApplication AreaDesired Outcome
Density Functional Theory (DFT)Materials Science, Probe DesignPrediction of ground-state geometry, electronic structure, and reactivity. researchgate.net
Time-Dependent DFT (TD-DFT)Optoelectronics, Probe DesignPrediction of absorption and emission spectra, and other photophysical properties. researchgate.net
Molecular DockingChemical Biology, Drug DiscoveryIdentification of potential binding modes and affinities to biological macromolecules. nih.gov
Molecular Dynamics (MD)Chemical Biology, Materials ScienceAnalysis of conformational stability and dynamic behavior in complex environments.

Integration of Multi-Disciplinary Approaches in Chemical Biology

The imidazo[1,5-a]pyridine scaffold is a valuable platform for chemical biology, with demonstrated applications as fluorescent probes and potential as therapeutic agents. researchgate.netmdpi.comnih.gov A truly impactful advancement in this area will require the integration of expertise from synthetic chemistry, molecular biology, and computational science.

Future research should foster collaborations to:

Develop Target-Specific Therapeutics: Synthesize focused libraries of Imidazo[1,5-a]pyridin-3-ylmethanamine derivatives and screen them against specific disease targets, such as kinases or protein-protein interactions. The scaffold has already been explored for developing inhibitors of enzymes like FLT3 in leukemia. nih.gov

Create "Theranostic" Agents: Design molecules that combine therapeutic action with a diagnostic signal (e.g., fluorescence). For instance, a derivative could be designed to bind to a cancer-specific receptor while also being fluorescent, allowing for simultaneous imaging and treatment.

Unravel Mechanisms of Action: Utilize a combination of cell-based assays, proteomics, and advanced microscopy to elucidate the precise molecular mechanisms by which bioactive imidazo[1,5-a]pyridine derivatives exert their effects.

Development of Highly Selective Probes for Complex Biological Systems

The inherent fluorescence of the imidazo[1,5-a]pyridine core makes it an excellent starting point for developing chemical probes to visualize and study biological processes in real-time. nih.govnih.gov While probes for small molecules like sulfite (B76179) have been developed, the next frontier is the creation of highly selective probes for complex macromolecular systems. nih.gov

Future research should focus on designing derivatives of Imidazo[1,5-a]pyridin-3-ylmethanamine that can:

Target Specific Proteins: By conjugating the scaffold to a known ligand or antibody fragment, probes can be directed to specific proteins within the cell, enabling the study of their localization, trafficking, and dynamics.

Sense Local Environments: Exploit the solvatochromic properties of the scaffold, where the emission color changes with the polarity of the environment. researchgate.netmdpi.com This can be used to create probes that report on changes in cellular microenvironments, such as lipid membranes. mdpi.comnih.gov

Function as "Turn-On" Sensors: Design probes that are non-fluorescent until they interact with their specific biological target. This minimizes background signal and increases sensitivity, which is crucial for detecting low-abundance targets. The scaffold has been used as a "turn-on" sensor for cysteine detection. nih.gov

Probe TypeDesign StrategyTarget Application
Protein-Specific ProbeCovalent attachment of a targeting moiety (e.g., peptide, small molecule inhibitor).Live-cell imaging of protein localization and dynamics.
Environmental SensorIntroduction of functional groups sensitive to pH, polarity, or viscosity.Mapping organelle-specific properties and membrane fluidity. mdpi.com
Analyte-Selective ProbeIncorporation of a recognition site that modulates the intramolecular charge transfer (ICT) process.Detection of specific ions, reactive oxygen species, or metabolites. nih.gov

Innovations in Optoelectronic and Catalytic Applications Based on the Scaffold

Beyond biology, the imidazo[1,5-a]pyridine scaffold possesses electronic and photophysical properties that are highly attractive for materials science. researchgate.net Its high thermal stability, emissive properties, and tunable electronics make it a versatile building block for next-generation optoelectronic and catalytic systems. mdpi.com

Future innovations should target:

Organic Light-Emitting Diodes (OLEDs): The intense and tunable emission of imidazo[1,5-a]pyridines makes them excellent candidates for new emitters in OLEDs. nih.gov Research should focus on designing derivatives with high quantum yields and specific emission colors (e.g., deep blue) for display and lighting applications.

Photoredox Catalysis: The scaffold can be functionalized to act as a photosensitizer in photoredox catalysis, using light to drive chemical reactions. By tuning the redox potentials through chemical modification, new catalysts can be developed for challenging organic transformations.

Coordination Chemistry and Catalysis: The nitrogen atoms in the fused ring system are excellent coordination sites for metal ions. nih.govmdpi.com This can be exploited to create novel transition metal complexes. These complexes could function as catalysts for a variety of organic reactions or as luminescent materials where the metal center modulates the photophysical properties. nih.govbeilstein-journals.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl, and how can structural purity be confirmed?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor imidazo-pyridine derivatives under controlled acidic conditions. Structural confirmation requires multi-technique validation:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify bond connectivity and detect impurities (e.g., supplementary data in ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (as in ).
  • X-Ray Crystallography : Resolve crystal structures to validate regiochemistry and salt formation (e.g., single-crystal analysis in ) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines:

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats due to skin/eye irritation risks (Category 2, H315/H319).
  • Ventilation : Avoid inhalation (H335: respiratory tract irritation) via fume hoods.
  • Storage : Keep in inert, dry conditions to prevent decomposition. Refer to Safety Data Sheets (SDS) for acute toxicity (H302) mitigation .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies enhance understanding of the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electronic Structure Modeling : Use software like Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites (e.g., ’s DFT analysis).
  • Reaction Pathway Simulation : Map energy profiles for key reactions (e.g., cyclization) to identify rate-limiting steps.
  • Validation : Cross-check computational results with experimental NMR chemical shifts or IR spectra .

Q. How can researchers resolve contradictions in reported reaction yields or regioselectivity across literature?

  • Methodological Answer :

  • Systematic Meta-Analysis : Compare reaction conditions (solvent, catalyst, temperature) from studies like and .
  • Controlled Replication : Reproduce conflicting protocols with rigorous variable isolation (e.g., catalyst loading in Friedel-Crafts acylation, ).
  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical factors influencing yield discrepancies ( ) .

Q. What experimental design strategies optimize synthesis conditions for high-purity this compound?

  • Methodological Answer :

  • Factorial Design : Use 2k^k factorial experiments to test variables (e.g., temperature, solvent polarity, stoichiometry) and their interactions ( ).
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and purity/yield.
  • Process Control Tools : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progression and minimize side products ( ) .

Q. How can computational models predict regioselectivity in functionalization reactions of this compound?

  • Methodological Answer :

  • Transition State Analysis : Use quantum mechanical calculations (e.g., DFT) to compare activation energies for competing pathways (e.g., C-3 vs. C-5 acylation, ).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
  • Machine Learning (ML) : Train models on historical reaction data to predict optimal conditions for desired regiochemistry ( ) .

Q. What methodologies are recommended for analyzing degradation pathways under varying physicochemical conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze products via LC-MS or GC-MS.
  • Kinetic Modeling : Derive rate constants for degradation mechanisms (e.g., hydrolysis, oxidation).
  • Computational Stability Prediction : Apply software like Spartan to simulate bond dissociation energies and identify labile sites .

Data Management and Validation

Q. How can chemical software improve data integrity and reproducibility in studies involving this compound?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Centralize data storage with version control (e.g., LabArchives).
  • Cheminformatics Tools : Use platforms like ChemAxon for structure-activity relationship (SAR) analysis.
  • Automated Workflows : Integrate computational predictions (e.g., ICReDD’s reaction path searches, ) with robotic synthesis platforms for closed-loop optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.